molecular formula C13H22N2O5 B1269351 1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid CAS No. 345955-48-8

1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid

Cat. No. B1269351
M. Wt: 286.32 g/mol
InChI Key: ULZRHGGXRMHKJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The asymmetric synthesis of derivatives related to 1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid has been demonstrated through multiple research efforts. For instance, derivatives of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid have been synthesized from L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine, highlighting the versatility of piperidine-based compounds in synthesis applications (Xue et al., 2002).

Molecular Structure Analysis

The molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, a related compound, has been characterized, revealing its crystalline form in the monoclinic space group P 21/c with bond lengths and angles typical for piperazine-carboxylates, offering insights into the structural aspects of similar compounds (Mamat, Flemming, & Köckerling, 2012).

Chemical Reactions and Properties

Various chemical reactions involving tert-butyl-4-piperidinecarboxylate derivatives showcase the compound's reactivity and potential in synthesis pathways. For example, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate demonstrates the compound's utility in creating biologically active compounds (Kong et al., 2016).

Physical Properties Analysis

The synthesis and characterization of compounds closely related to 1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid, including X-ray diffraction studies and DFT calculations, provide valuable information on their physical properties. These studies offer insights into the compound's crystal structure and molecular electrostatic potential, essential for understanding its physical behavior and reactivity (Ban et al., 2023).

Chemical Properties Analysis

The chemical properties of 1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid derivatives can be explored through their synthesis and reaction mechanisms. For instance, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, through acylation, sulfonation, and substitution reactions, highlights the compound's chemical versatility and the impact of its functional groups on its reactivity (Wang et al., 2015).

Scientific Research Applications

Pipecolic Acid Derivatives

  • Dipeptide Conformation Studies : A study by Didierjean, Boussard, & Aubry (2002) focused on a dipeptide containing pipecolic acid (piperidine-2-carboxylic acid), which demonstrated a type II' beta-turn conformation. This research aids in understanding peptide conformations and their potential biological activities.

  • Asymmetric Synthesis : Xue et al. (2002) described the asymmetric syntheses of various piperidinecarboxylic acid derivatives, including those with tert-butoxycarbonyl groups, starting from L-aspartic acid beta-tert-butyl ester or N-Cbz-beta-alanine Xue, He, Roderick, Corbett, & Decicco (2002). These methods are pivotal for creating chiral building blocks in pharmaceutical chemistry.

Spiro Compounds Synthesis

  • Development of Spiro Compounds : Research by Freund & Mederski (2000) showcased a method for synthesizing spiro[indole-3,4′-piperidin]-2-ones, starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid. This is significant in the development of complex organic compounds with potential pharmaceutical applications.

Intermediate Synthesis for Active Compounds

  • Synthesis of Biologically Active Intermediates : Kong et al. (2016) synthesized an important intermediate, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which is used in biologically active compounds like crizotinib Kong, Zhang, Xu, Zhou, Zheng, & Xu (2016). This underlines its role in the synthesis of pharmaceuticals.

Enantiopure Derivative Synthesis

  • Enantiopure Derivative Production : Marin et al. (2004) prepared tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates starting from Boc-Asp-O(t)Bu, demonstrating their use in synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives Marin, Didierjean, Aubry, Casimir, Briand, & Guichard (2004). This is crucial for creating stereochemically pure compounds for drug development.

Novel Conformationally Constrained Analogue Synthesis

  • Conformationally Constrained D-Lysine Analogue : Etayo et al. (2008) achieved an asymmetric synthesis of a conformationally constrained D-lysine analogue, highlighting its application in creating novel peptide structures Etayo, Badorrey, Díaz-de-Villegas, & Gálvez (2008).

  • Synthesis of Orthogonally Protected Amino Acid Analog : Hammarström, Fu, Vail, Hammer, & McLaughlin (2005) developed an orthogonally protected Cα,Cα‐Disubstituted amino acid analog of lysine, demonstrating its utility in peptide synthesis Hammarström et al. (2005).

  • Reagent-based Differentiation in Alkaloid Synthesis : Passarella et al. (2005) utilized 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester for the stereoselective synthesis of alkaloids, demonstrating the versatility of these compounds in synthetic organic chemistry Passarella, Barilli, Belinghieri, Fassi, Riva, Sacchetti, Silvani, & Danieli (2005).

properties

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)14-8-10(16)15-6-4-9(5-7-15)11(17)18/h9H,4-8H2,1-3H3,(H,14,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZRHGGXRMHKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349825
Record name 1-[N-(tert-Butoxycarbonyl)glycyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid

CAS RN

345955-48-8
Record name 1-[N-(tert-Butoxycarbonyl)glycyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 345955-48-8
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